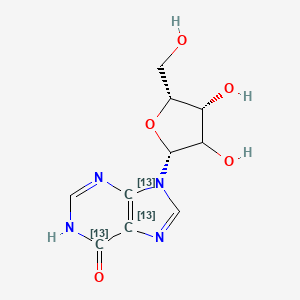
Inosine-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine-13C3 is a stable isotope-labeled compound where three carbon atoms in the inosine molecule are replaced with carbon-13 isotopes. Inosine itself is a purine nucleoside composed of hypoxanthine attached to a ribose sugar. The carbon-13 labeling allows for detailed metabolic studies using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Inosine-13C3 typically involves the incorporation of carbon-13 labeled precursors during the biosynthesis of inosine. One common method is to start with carbon-13 labeled glucose, which is metabolized by microorganisms to produce carbon-13 labeled inosine. The reaction conditions often involve controlled fermentation processes with specific strains of bacteria or yeast that can efficiently incorporate the carbon-13 isotope into the inosine structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing the fermentation conditions to maximize yield and purity. This includes controlling factors such as temperature, pH, nutrient supply, and oxygen levels. After fermentation, the this compound is extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Inosine-13C3 can undergo various chemical reactions, including:
Oxidation: Inosine can be oxidized to produce hypoxanthine and ribose.
Reduction: Reduction reactions can convert inosine to dihydroinosine.
Substitution: Nucleophilic substitution reactions can replace the ribose moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like ammonia or amines can be used under basic conditions.
Major Products:
Oxidation: Hypoxanthine and ribose.
Reduction: Dihydroinosine.
Substitution: Various substituted inosine derivatives depending on the nucleophile used.
Scientific Research Applications
Inosine-13C3 has a wide range of applications in scientific research:
Chemistry: Used in NMR and mass spectrometry studies to trace metabolic pathways and understand the dynamics of biochemical reactions.
Biology: Helps in studying the metabolism of nucleosides and nucleotides in cells and tissues.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of inosine-based drugs.
Industry: Employed in the development of diagnostic tools and therapeutic agents, particularly in the field of oncology and neurology.
Mechanism of Action
Inosine-13C3 exerts its effects primarily through its role as a nucleoside. It can be incorporated into RNA and DNA, influencing various cellular processes. Inosine acts as an agonist for adenosine receptors, particularly A1R and A2AR, which are involved in anti-inflammatory and neuroprotective pathways. The carbon-13 labeling allows researchers to track its metabolic fate and interactions within the body.
Comparison with Similar Compounds
Inosine-13C5: Another carbon-13 labeled inosine with five carbon-13 atoms.
Inosine-2,8-d2: Inosine labeled with deuterium at positions 2 and 8.
Inosine-13C: Inosine labeled with a single carbon-13 atom.
Uniqueness: Inosine-13C3 is unique due to its specific labeling pattern, which provides detailed insights into the metabolic pathways and interactions of inosine. This makes it particularly valuable for studies requiring precise tracking of carbon atoms within the molecule.
Properties
Molecular Formula |
C10H12N4O5 |
|---|---|
Molecular Weight |
271.20 g/mol |
IUPAC Name |
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m1/s1/i5+1,8+1,9+1 |
InChI Key |
UGQMRVRMYYASKQ-QWHLKXJTSA-N |
Isomeric SMILES |
C1=N[13C]2=[13C]([13C](=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




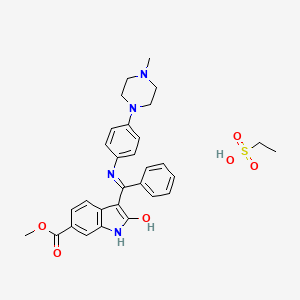


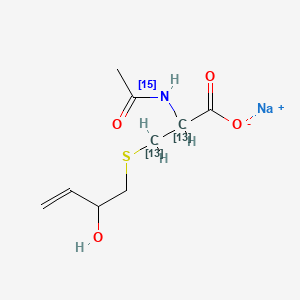
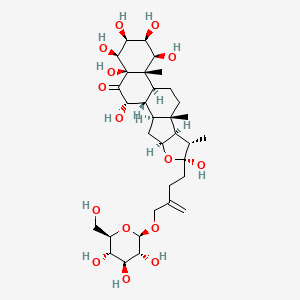
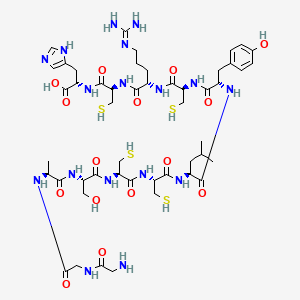
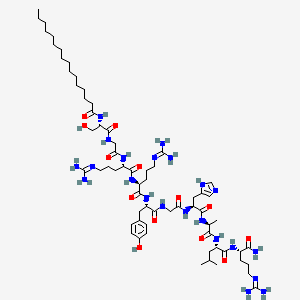
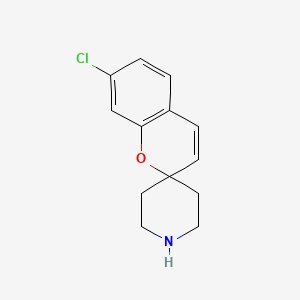
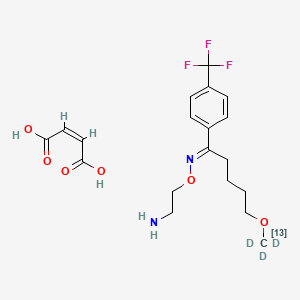
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
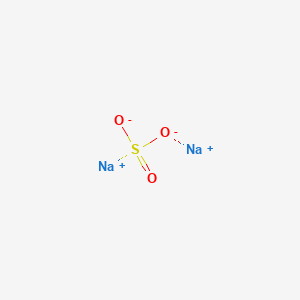
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
